![molecular formula C16H16ClN3O3 B2833449 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide CAS No. 2094375-90-1](/img/structure/B2833449.png)
2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide, also known as ACY-1215, is a small molecule inhibitor that targets the activity of histone deacetylase 6 (HDAC6). HDAC6 is a class IIb histone deacetylase that is involved in the regulation of protein degradation, cell motility, and stress response. ACY-1215 has shown promising results in preclinical studies as a potential treatment for cancer, neurodegenerative diseases, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide involves the inhibition of HDAC6 activity. HDAC6 is involved in the regulation of protein degradation, cell motility, and stress response. HDAC6 inhibition by 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide leads to the accumulation of misfolded proteins, which triggers the unfolded protein response and apoptosis. HDAC6 inhibition also leads to the stabilization of microtubules, which affects cell motility and intracellular trafficking.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide are diverse and depend on the specific cell type and disease model. In cancer cells, 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide induces cell cycle arrest and apoptosis by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins. In neurodegenerative disease models, 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide reduces inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and enhancing antioxidant activity. In autoimmune disorders, 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide reduces the activity of immune cells and inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide in lab experiments include its specificity for HDAC6, its ability to enhance the activity of other anti-cancer drugs, and its diverse effects on different disease models. The limitations of using 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide in lab experiments include its potential toxicity at high doses and its limited bioavailability in vivo.
Direcciones Futuras
For the research on 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide include the development of more potent and selective HDAC6 inhibitors, the optimization of dosing regimens for different disease models, and the exploration of combination therapies with other anti-cancer drugs. Additionally, the potential use of 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide in other disease models, such as infectious diseases and metabolic disorders, should be further investigated.
Métodos De Síntesis
The synthesis of 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the reaction of 3-acetylphenol with methyl chloroformate to form 3-acetylphenyl chloroformate. The resulting compound is then reacted with 3-chloropyrazine-2-carboxylic acid to form 2-(3-acetylphenoxy)-N-(3-chloropyrazin-2-yl)acetamide. The final step in the synthesis involves the reaction of the acetamide with propionic anhydride to form 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide.
Aplicaciones Científicas De Investigación
2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has also been shown to enhance the activity of other anti-cancer drugs, such as bortezomib and lenalidomide.
In neurodegenerative diseases, 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has also been shown to reduce inflammation and oxidative stress in these models.
In autoimmune disorders, 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has been shown to reduce the activity of immune cells, such as T cells and B cells, and to inhibit the production of pro-inflammatory cytokines. 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has been studied in preclinical models of multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.
Propiedades
IUPAC Name |
2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10(21)12-4-3-5-13(8-12)23-11(2)16(22)20-9-14-15(17)19-7-6-18-14/h3-8,11H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQTUXWTZGBQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1Cl)OC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.